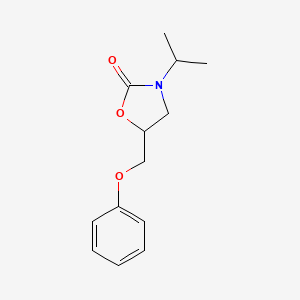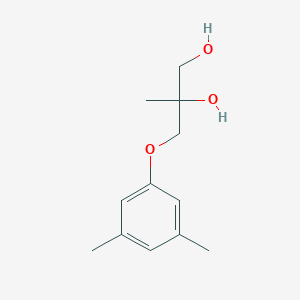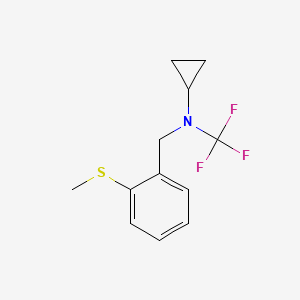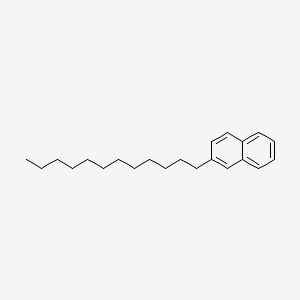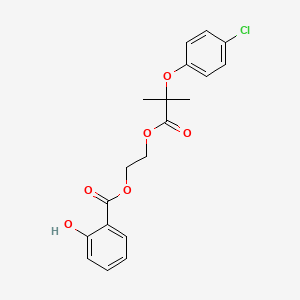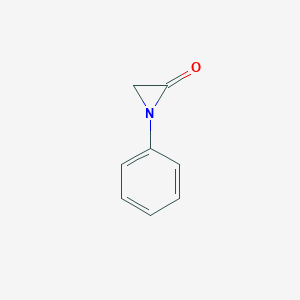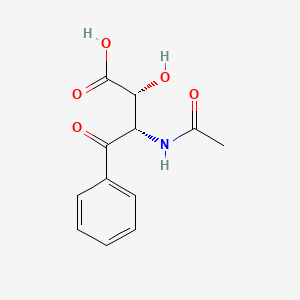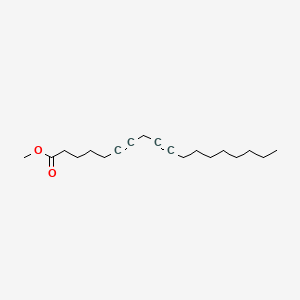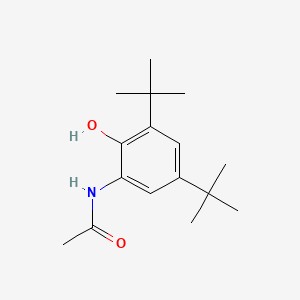
Thallium, dimethylethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium, dimethylethoxy- is a chemical compound that belongs to the class of organothallium compounds. Thallium itself is a heavy metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has been used historically in various applications, including medicine and industry. Thallium, dimethylethoxy- is a derivative of thallium that incorporates organic groups, making it a subject of interest in both organic and inorganic chemistry.
Vorbereitungsmethoden
The synthesis of thallium, dimethylethoxy- typically involves the reaction of thallium salts with organic reagents. One common method is the reaction of thallium(I) chloride with dimethylethoxy- compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial production of thallium, dimethylethoxy- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process.
Analyse Chemischer Reaktionen
Thallium, dimethylethoxy- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized from the +1 to the +3 oxidation state using strong oxidizing agents like nitric acid or chlorine.
Reduction: The compound can be reduced back to the +1 oxidation state using reducing agents such as sodium borohydride.
Substitution: Thallium, dimethylethoxy- can undergo substitution reactions where the dimethylethoxy- group is replaced by other organic or inorganic groups. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thallium(III) compounds, while reduction yields thallium(I) compounds.
Wissenschaftliche Forschungsanwendungen
Thallium, dimethylethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds. It also serves as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in diagnostic imaging and as a therapeutic agent, although its high toxicity poses significant challenges.
Industry: Thallium, dimethylethoxy- is used in the production of specialized materials, such as high-temperature superconductors and semiconductors.
Wirkmechanismus
The mechanism of action of thallium, dimethylethoxy- involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular function, including enzyme activity and ion transport. The compound’s organic groups may also interact with specific proteins or nucleic acids, further influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Thallium, dimethylethoxy- can be compared to other organothallium compounds, such as trimethylthallium and triethylthallium. These compounds share similar chemical properties but differ in their organic groups, which can affect their reactivity and applications. For example, trimethylthallium is more volatile and flammable compared to thallium, dimethylethoxy-, making it suitable for different industrial applications.
Similar compounds include:
- Trimethylthallium
- Triethylthallium
- Thallium(I) ethoxide
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organothallium chemistry.
Eigenschaften
CAS-Nummer |
50375-48-9 |
|---|---|
Molekularformel |
C4H11OTl |
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
ethoxy(dimethyl)thallane |
InChI |
InChI=1S/C2H5O.2CH3.Tl/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
NAYADVWNWBSFNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Tl](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
